molecular formula C19H19N5O2S2 B2354190 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034254-39-0

2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2354190
CAS No.: 2034254-39-0
M. Wt: 413.51
InChI Key: JIDYMZZVIYFJAQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is an organic compound with a complex structure, combining benzo[d]thiazole, pyrrolo[3,4-d]pyrimidine, and morpholine moieties. It exhibits unique chemical properties due to its multifunctional groups, making it an intriguing subject in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, the following steps are typically involved:

  • Formation of Benzo[d]thiazol-2-ylthio Intermediate: : This involves the reaction of 2-aminobenzenethiol with a suitable electrophile.

  • Pyrrolo[3,4-d]pyrimidine Core Synthesis: : Constructed through multi-step synthesis involving heterocyclic ring formation.

  • Morpholine Substitution: : Introduced via nucleophilic substitution or coupling reactions.

  • Final Coupling Step: : The intermediate compounds are coupled under specific conditions (e.g., in the presence of catalysts or under reflux).

Industrial Production Methods

For large-scale production, optimizing reaction conditions for yield, purity, and cost-effectiveness is crucial. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Potentially reduced to corresponding alcohols or amines.

  • Substitution Reactions: : It can participate in nucleophilic or electrophilic substitutions, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or organic peroxides.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various halogenating agents or acids/bases.

Major Products Formed

Depending on the reaction, products may include oxidized derivatives, reduced alcohols or amines, or substituted aromatic compounds.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is used in:

  • Chemistry: : As a ligand or intermediate in the synthesis of complex molecules.

  • Biology: : Potential inhibitor for certain enzymes or signaling pathways.

  • Medicine: : Investigated for its therapeutic potential in cancer treatment or as an antimicrobial agent.

  • Industry: : May be utilized in the development of novel materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, potentially including enzyme inhibition or modulation of signaling cascades. Its thiazole and pyrimidine moieties may interact with specific biological targets, disrupting their normal function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone stands out due to its unique combination of functional groups and resultant properties.

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)-1-ethanone derivatives

  • Pyrrolo[3,4-d]pyrimidine derivatives

  • Morpholine-substituted aromatic compounds

This mix of properties and applications makes this compound a compound of significant interest across various scientific disciplines.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c25-17(12-27-19-22-14-3-1-2-4-16(14)28-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYMZZVIYFJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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